2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features a pyridazine ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and indole intermediates, followed by their coupling under specific conditions. Common reagents include chlorinated aromatic compounds, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can be performed on the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions but typically include various substituted derivatives of the original compound.
Scientific Research Applications
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide
Indole derivatives: Various indole-based compounds with similar structures.
Uniqueness
The uniqueness of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide lies in its combined pyridazine and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21ClN4O3 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H21ClN4O3/c1-31-17-6-8-21-16(14-17)10-12-27(21)13-11-25-22(29)15-28-23(30)9-7-20(26-28)18-4-2-3-5-19(18)24/h2-10,12,14H,11,13,15H2,1H3,(H,25,29) |
InChI Key |
UETXNPJCYSXWPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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